2,4-Dichloro-5-(difluoromethoxy)aniline
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Overview
Description
2,4-Dichloro-5-(difluoromethoxy)aniline is a chemical compound with the molecular formula C7H5Cl2F2NO and a molecular weight of 228.02 g/mol . It is characterized by the presence of two chlorine atoms, two fluorine atoms, and a methoxy group attached to an aniline ring. This compound is used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2,4-Dichloro-5-(difluoromethoxy)aniline typically involves multiple steps. One common method includes the reaction of 4-nitrophenol with sodium hydroxide to produce sodium acetamidophenate. This intermediate is then reacted with monochlorodifluoromethane under alkaline conditions to generate 4-(difluoromethoxy)nitrobenzene. Finally, the nitro group is reduced to an amino group using ferric oxide and activated carbon as catalysts, along with water and hydrazine as reducing agents . This process is advantageous due to its high yield, low cost, and minimal pollution, making it suitable for industrial production.
Chemical Reactions Analysis
2,4-Dichloro-5-(difluoromethoxy)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions typically involve the conversion of nitro groups to amino groups, as seen in its synthesis.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include sodium hydroxide, monochlorodifluoromethane, ferric oxide, and hydrazine. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,4-Dichloro-5-(difluoromethoxy)aniline has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-5-(difluoromethoxy)aniline involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, leading to the formation of active intermediates that interact with biological molecules. These interactions can result in changes in cellular processes, enzyme activities, and other biochemical pathways .
Comparison with Similar Compounds
2,4-Dichloro-5-(difluoromethoxy)aniline can be compared with other similar compounds, such as:
2,4-Dichloroaniline: Similar in structure but lacks the difluoromethoxy group.
4-(Difluoromethoxy)aniline: Similar but lacks the chlorine atoms.
3,5-Dichloro-4-(difluoromethoxy)aniline: Another isomer with different positions of chlorine and difluoromethoxy groups
Properties
IUPAC Name |
2,4-dichloro-5-(difluoromethoxy)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2F2NO/c8-3-1-4(9)6(2-5(3)12)13-7(10)11/h1-2,7H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIYYNNXWENNWHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1OC(F)F)Cl)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2F2NO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10153733 |
Source
|
Record name | Aniline, 2,4-dichloro-5-(difluoromethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10153733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.02 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122855-06-5 |
Source
|
Record name | Aniline, 2,4-dichloro-5-(difluoromethoxy)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122855065 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Aniline, 2,4-dichloro-5-(difluoromethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10153733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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